molecular formula C10H7F5O2 B13580769 3-(3,4-Difluorophenyl)-4,4,4-trifluorobutanoic acid

3-(3,4-Difluorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B13580769
M. Wt: 254.15 g/mol
InChI Key: YGMRVZBPJPLOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid featuring a trifluoromethyl group on the β-carbon and a 3,4-difluorophenyl substituent on the α-carbon. The trifluoromethyl group enhances electronegativity and metabolic stability, while the difluorophenyl moiety may contribute to lipophilicity and receptor binding in bioactive molecules .

Properties

Molecular Formula

C10H7F5O2

Molecular Weight

254.15 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H7F5O2/c11-7-2-1-5(3-8(7)12)6(4-9(16)17)10(13,14)15/h1-3,6H,4H2,(H,16,17)

InChI Key

YGMRVZBPJPLOKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)C(F)(F)F)F)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is not readily available. Further research is needed to elucidate its specific molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparative Analysis with Similar Compounds

    Structural Analogues of Trifluorobutanoic Acid Derivatives

    4,4,4-Trifluorobutyric Acid (CAS 406-93-9)
    • Structure: Lacks the 3,4-difluorophenyl group, retaining only the trifluorobutanoic acid backbone.
    • Properties : Simpler structure with higher acidity (pKa ~2.5–3.0) due to the electron-withdrawing trifluoromethyl group.
    • Applications : Used as an intermediate for fluorinated polymers and pharmaceuticals .
    3-(Cyclopropylamino)-4,4,4-Trifluorobutanoic Acid
    • Structure: Features a cyclopropylamino group instead of the difluorophenyl substituent.
    • Properties: The amino group introduces basicity (pKa ~8–10), contrasting with the acidic nature of the target compound.
    • Comparison: The amino group enhances solubility in aqueous media but may reduce blood-brain barrier penetration compared to the lipophilic difluorophenyl group .

    Difluorophenyl-Containing Compounds

    SNAP-Acid (MCHR1 Antagonist Precursor)
    • Structure : Contains a 3,4-difluorophenyl group attached to a pyrimidine carboxylate core.
    • Properties : High receptor affinity (IC50 < 10 nM for MCHR1) due to fluorine-induced hydrophobic interactions.
    • Applications : Investigated for obesity treatment via melanin-concentrating hormone receptor antagonism .
    • Comparison: The pyrimidine ring in SNAP-acid provides rigidity, whereas the flexible butanoic acid chain in the target compound may allow broader conformational adaptability .
    1-(3,5-Difluorophenyl)-4,4,4-Trifluoro-butane-1,3-dione
    • Structure : Difluorophenyl-substituted diketone with a trifluoromethyl group.
    • Properties : The diketone moiety enables chelation with metal ions, useful in catalysis or coordination chemistry.
    • Applications: Potential precursor for fluorinated heterocycles or ligands .
    • Comparison : The absence of a carboxylic acid group limits its use in pH-dependent biological systems compared to the target compound .

    Ester and Amide Derivatives

    Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate (CAS 372-30-5)
    • Structure : Ester derivative with a hydroxyl group on the β-carbon.
    • Properties : Reduced acidity (pKa ~4.5) compared to the free acid, enhancing volatility for GC analysis.
    • Applications : Intermediate in agrochemical synthesis (e.g., trifluoromethylated pesticides) .
    • Comparison : Esterification improves thermal stability but requires hydrolysis for bioactive acid release .
    3-(1,3-Dioxoisoindolin-2-yl)-4,4,4-Trifluorobutanoic Acid Methyl Ester
    • Structure : Methyl ester with an isoindoline dione substituent.
    • Properties : The electron-deficient dione group may enhance UV absorption, aiding analytical detection.
    • Applications : Photolabile protecting group in prodrug design .

    Data Tables

    Table 1: Key Structural and Functional Comparisons

    Compound Name Molecular Formula Substituents Key Applications Reference
    3-(3,4-Difluorophenyl)-4,4,4-TFB Acid C₁₀H₇F₅O₂ 3,4-Difluorophenyl, -CF₃ Pharmaceuticals, Intermediates
    4,4,4-Trifluorobutyric Acid C₄H₅F₃O₂ -CF₃ Polymer Intermediates
    SNAP-Acid C₂₄H₂₈F₂N₄O₅ 3,4-Difluorophenyl, Pyrimidine MCHR1 Antagonists
    1-(3,5-Difluorophenyl)-4,4,4-TF Dione C₁₀H₅F₅O₂ 3,5-Difluorophenyl, Diketone Coordination Chemistry

    Table 2: Physicochemical Properties (Inferred)

    Compound Name LogP pKa Solubility (mg/mL)
    3-(3,4-Difluorophenyl)-4,4,4-TFB Acid ~2.8 ~2.3 5–10 (DMSO)
    4,4,4-Trifluorobutyric Acid ~1.2 ~2.7 >100 (Water)
    SNAP-Acid ~3.5 ~3.0 <1 (Water)
    Ethyl 3-Hydroxy-4,4,4-TFB ~1.8 ~4.5 20–30 (Ethanol)

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.